Meayamycin D
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Overview
Description
Meayamycin D is a synthetic analogue of the natural product FR901464, known for its potent anticancer properties. It is a member of the spliceosome inhibitors, which target the splicing factor 3B subunit 1 (SF3B1) and PHD finger protein 5A (PHF5A) within the human spliceosome . This compound has shown significant promise in cancer research due to its ability to modulate RNA splicing and exhibit cytotoxicity against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Meayamycin D involves a series of complex steps starting from commercially available chiral pool materials such as ethyl L-lactate, BocNH-Thr-OH, and D-ribose . The total synthesis can be achieved through a 12-step linear sequence, which includes the preparation of the right-hand subunit ((4S,5R)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-3-methylbut-3-en-1-ol . The reaction conditions typically involve the use of anhydrous solvents and specific reagents to ensure the desired stereochemistry and yield .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Meayamycin D undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides . The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions include various analogues of this compound, which are studied for their enhanced cytotoxicity and stability .
Scientific Research Applications
Meayamycin D has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound is used as a chemical probe to study pre-mRNA splicing and its inhibition . Its unique structure allows researchers to investigate the conformational dynamics of the spliceosome and develop new splicing modulators .
Biology: In biology, this compound is utilized to explore the mechanisms of RNA splicing and its role in gene expression . It has been shown to induce alternative splicing of MCL-1 and exhibit strong synergism with other anticancer agents .
Medicine: In medicine, this compound is a promising lead compound for anticancer drug development . Its specificity towards cancer cells and ability to overcome multidrug resistance make it a valuable candidate for therapeutic applications .
Industry: In the industry, this compound’s potential for large-scale synthesis and its bioactive properties make it an attractive target for pharmaceutical companies aiming to develop new cancer treatments .
Mechanism of Action
Meayamycin D exerts its effects by binding to the splicing factor 3B subunit 1 (SF3B1) and PHD finger protein 5A (PHF5A) within the human spliceosome . This binding inhibits pre-mRNA splicing, leading to the accumulation of unspliced mRNA and subsequent cell death . The compound’s ability to form covalent bonds with its target proteins enhances its potency and specificity .
Comparison with Similar Compounds
- FR901464
- Pladienolide
- Herboxidiene
- Thailanstatin A
Properties
Molecular Formula |
C28H45NO7 |
---|---|
Molecular Weight |
507.7 g/mol |
IUPAC Name |
(Z,4S)-N-[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(3R,4R,5R)-4-hydroxy-7,7-dimethyl-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]-4-(methoxymethoxy)pent-2-enamide |
InChI |
InChI=1S/C28H45NO7/c1-18(9-12-24-26(31)28(16-34-28)15-27(5,6)36-24)8-11-23-19(2)14-22(21(4)35-23)29-25(30)13-10-20(3)33-17-32-7/h8-10,12-13,19-24,26,31H,11,14-17H2,1-7H3,(H,29,30)/b12-9+,13-10-,18-8+/t19-,20-,21+,22+,23-,24+,26+,28+/m0/s1 |
InChI Key |
OGCGICPBGMPHIU-DNSRGATHSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2[C@H]([C@@]3(CC(O2)(C)C)CO3)O)C)NC(=O)/C=C\[C@H](C)OCOC |
Canonical SMILES |
CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)(C)C)CO3)O)C)NC(=O)C=CC(C)OCOC |
Origin of Product |
United States |
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